2-(4-Hydroxymethylphenyl)phenylsulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(16,17)13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLNZQTRPKSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717827 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-55-9, 1349718-86-0 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 2 4 Hydroxymethylphenyl Phenylsulfonamide Derivatives
Elucidating Key Pharmacophoric Features of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a highly valued pharmacophore in drug discovery, largely due to its versatile chemical properties and ability to engage in significant molecular interactions. tandfonline.com Its longevity in medicinal chemistry can be attributed to its high metabolic stability, favorable solubility characteristics, and its capacity to act as both a hydrogen bond donor and acceptor. tandfonline.com This dual hydrogen-bonding ability allows it to form strong and specific interactions with amino acid residues and metal ions within biological targets. tandfonline.com
The sulfonamide functional group is a cornerstone of several drug classes, exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects. nih.govajchem-b.comresearchgate.net In many contexts, the sulfonamide moiety acts as a bioisostere of a carboxylic acid or p-aminobenzoic acid (PABA). nih.govresearchgate.net For instance, in classic antibacterial sulfa drugs, it competitively inhibits the dihydropteroate (B1496061) synthetase enzyme by mimicking PABA, thereby blocking folic acid synthesis in bacteria. nih.govresearchgate.net
The geometry of the sulfonamide group, with its tetrahedral sulfur atom, and its electronic properties are crucial for its function. tandfonline.com The two electronegative oxygen atoms and the nitrogen atom can participate in a network of interactions, anchoring the molecule within a receptor's binding pocket. The acidity of the sulfonamide proton (pKa) is a critical parameter that influences ionization, solubility, and the ability to cross biological membranes, thereby directly impacting the biological response. nih.gov
Impact of Substitutions on the Phenyl Rings
The biphenyl (B1667301) core of 2-(4-Hydroxymethylphenyl)phenylsulfonamide provides a rigid scaffold that orients the various substituents in a defined three-dimensional space. Modifications to either of the two phenyl rings can dramatically alter the compound's affinity, selectivity, and functional activity.
While specific SAR studies on the 4-hydroxymethyl group in this exact biphenylsulfonamide scaffold are not extensively detailed in the available literature, the role of such a functional group can be inferred from studies on similar pharmacophores. The hydroxymethyl group (-CH₂OH) is a polar, non-ionizable group that can significantly influence a molecule's properties.
Its primary contribution to binding is its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). unina.it These interactions can help to orient the molecule within a specific binding site and contribute to its affinity. unina.it Furthermore, the hydroxymethyl group can be a site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, or conjugation reactions like glucuronidation. nih.gov These metabolic pathways can affect the compound's duration of action and clearance. In studies of other scaffolds, like the guanylate cyclase activator YC-1, modification of a hydroxymethyl group on a furan (B31954) ring was a key strategy in developing derivatives with altered pharmacological profiles. nih.gov
The defining feature of the this compound scaffold is the ortho-linkage between the two phenyl rings relative to the sulfonamide group. This arrangement is not accidental; research on related biphenylsulfonamides has shown that this specific substitution pattern is critical for creating novel series of receptor antagonists. For example, studies on endothelin-A (ETA) antagonists revealed that the introduction of a phenyl group at the ortho position of a benzenesulfonamide (B165840) core was the key discovery that led to a potent new class of compounds. nih.govacs.org
This ortho-substitution forces the two phenyl rings into a non-planar, twisted conformation. This fixed three-dimensional arrangement is crucial for fitting into the specific topology of the target receptor, preventing the free rotation that would be possible with a meta- or para-substitution. The resulting atropisomerism (chirality due to hindered rotation) can lead to enantiomers with significantly different biological activities, underscoring the importance of this defined spatial orientation. libretexts.org
The second phenyl ring—the 4-hydroxymethylphenyl moiety—serves as a "pendant" group that can be extensively modified to fine-tune the compound's interaction with its target. SAR studies on related biphenylsulfonamide endothelin antagonists have demonstrated that the nature of the substituent at the 4'-position (equivalent to the position of the hydroxymethyl group) is critical for activity. nih.govacs.org
Research has shown that a hydrophobic group, such as isobutyl or isopropoxyl, is often optimal at the 4'-position for improving binding and functional activity. nih.govacs.org Furthermore, introducing other substituents on this ring can lead to significant gains in potency. For instance, the addition of an amino group at the 2'-position of the pendant phenyl ring was found to substantially improve the binding affinity of biphenylsulfonamide ETA antagonists. nih.govacs.org The combination of optimal substituents at both the 2'- and 4'-positions can lead to a synergistic improvement in activity. acs.org
The following table, based on data from related biphenylsulfonamide endothelin antagonists, illustrates the impact of substitutions on the pendant phenyl ring.
| Compound | Substitution on Pendant Phenyl Ring (R) | ETA Binding Affinity (IC₅₀, nM) |
|---|---|---|
| Parent Biphenylsulfonamide | -H (Unsubstituted) | >10000 |
| 4'-Isobutyl Derivative | 4'-CH₂(CH₃)₂ | 140 |
| 2'-Amino-4'-isobutyl Derivative | 2'-NH₂, 4'-CH₂(CH₃)₂ | 1.5 |
Data adapted from studies on biphenylsulfonamide endothelin antagonists to illustrate SAR principles. nih.govacs.org
Conformational Analysis and Molecular Flexibility
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional shape and flexibility. The central C-C bond connecting the two phenyl rings does not permit free rotation. Steric hindrance between the ortho-substituents on the two rings forces the molecule to adopt a twisted, non-planar conformation. libretexts.org In the vapor phase, biphenyl itself has a dihedral angle of approximately 44-45°, and this twisted geometry is largely maintained in derivatives. libretexts.orgacs.org
This conformational restriction is a key element of drug design. nih.gov The energy barrier to rotation through the high-energy planar conformation can be substantial, leading to conformationally stable isomers known as atropisomers. libretexts.org The rigidity of the biphenyl scaffold helps to reduce the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific conformation from a multitude of possibilities.
Molecular docking and dynamic simulations have shown that substituents on the biphenyl rings can influence the preferred dihedral angle, which in turn affects how the molecule fits into a binding pocket. nih.gov For example, introducing a bulky methyl group at the 2'-position can increase the dihedral angle, positioning the molecule differently within a hydrophobic pocket of the target enzyme. nih.gov Therefore, the molecular flexibility is a finely balanced parameter: the scaffold is rigid enough to present a defined shape for receptor recognition but may retain enough torsional flexibility to adapt optimally to the binding site.
Physicochemical Parameters and their Correlation with Biological Response
The biological activity of sulfonamide derivatives is not solely dependent on their structure but also on their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME). The most critical parameters in SAR studies for this class of compounds are acidity (pKa) and lipophilicity (log P). nih.govnih.govcapes.gov.br
The sulfonamide group is weakly acidic, and its degree of ionization at physiological pH is determined by its pKa value. nih.govcapes.gov.br Studies have shown that the antibacterial activity of sulfonamides is often dominated by the concentration of the ionized form of the drug. nih.gov The optimal pKa for many sulfonamides is in the range of 6.6 to 7.4, which ensures a suitable balance between the charged species (important for solubility and receptor interaction) and the uncharged species (important for membrane permeation). youtube.com
The interplay between these parameters is summarized in the table below.
| Physicochemical Parameter | Definition | Importance in Biological Response | Optimal Range (General for Sulfonamides) |
|---|---|---|---|
| pKa | Acid dissociation constant | Determines the degree of ionization at physiological pH, affecting solubility and membrane transport. nih.gov | ~6.0 - 8.0 |
| Lipophilicity (log P) | Partition coefficient between octanol (B41247) and water | Influences membrane permeability, solubility, and non-specific binding. researchgate.net | ~0.0 - 3.0 |
| Solubility (log S) | Logarithm of the molar solubility in water | Crucial for absorption and formulation; generally decreases as log P increases. nih.govcapes.gov.br | As high as possible for a given log P |
Lipophilicity (e.g., XLogP3-AA)
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical parameter in SAR studies. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For sulfonamide derivatives, modulating lipophilicity is a key strategy to optimize pharmacokinetic and pharmacodynamic properties.
Research on various sulfonamide classes indicates that a well-balanced lipophilicity is crucial for activity. nih.gov For instance, in a series of biphenylsulfonamide derivatives developed as anti-resorptive agents, quantitative structure-activity relationship (QSAR) models demonstrated a strong correlation between lipophilicity and the potency of the compounds. nih.gov The biphenyl core of this compound provides a significant lipophilic character, which can be modulated by substituents. The hydroxymethyl group (-CH₂OH) on one phenyl ring decreases lipophilicity compared to an unsubstituted biphenyl scaffold, potentially improving aqueous solubility.
The calculated lipophilicity value (XLogP3-AA) for the parent compound and hypothetical derivatives illustrates how minor structural changes can impact this property.
| Compound Name | Substitution on Phenyl Ring | XLogP3-AA (Predicted) |
| 2-Phenylphenylsulfonamide | None | 3.1 |
| 2-(4-Methylphenyl)phenylsulfonamide | -CH₃ | 3.6 |
| This compound | -CH₂OH | 2.5 |
| 2-(4-Chlorophenyl)phenylsulfonamide | -Cl | 3.8 |
| 2-(4-Methoxyphenyl)phenylsulfonamide | -OCH₃ | 3.2 |
Note: XLogP3-AA values are computationally predicted and serve for comparative purposes.
Hydrogen Bonding Interactions (e.g., Donor/Acceptor Count)
The sulfonamide moiety (-SO₂NH-) is a cornerstone for biological activity, primarily due to its hydrogen bonding capabilities. It acts as both a hydrogen bond donor (from the NH proton) and a hydrogen bond acceptor (via the two sulfonyl oxygens). nih.gov The N-H proton of the sulfonamide is more acidic than that of a standard amide, making it a stronger hydrogen bond donor. nih.gov
| Functional Group | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Sulfonamide (-SO₂NH-) | 1 | 2 |
| Hydroxyl (-OH) | 1 | 1 |
| Total for this compound | 2 | 3 |
Topological Polar Surface Area (TPSA)
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
| Compound Name | Substitution on Phenyl Ring | TPSA (Predicted, Ų) |
| 2-Phenylphenylsulfonamide | None | 68.5 |
| 2-(4-Methylphenyl)phenylsulfonamide | -CH₃ | 68.5 |
| This compound | -CH₂OH | 88.7 |
| 2-(4-Aminophenyl)phenylsulfonamide | -NH₂ | 94.5 |
| 2-(4-Carboxyphenyl)phenylsulfonamide | -COOH | 105.8 |
Note: TPSA values are computationally predicted and serve for comparative purposes.
Comparative SAR with Other Sulfonamide Classes (e.g., Anti-inflammatory, Anti-resorptive, Enzyme Inhibitors)
The sulfonamide functional group is a versatile scaffold present in a wide array of therapeutic agents, each with distinct SAR profiles. nih.govwikipedia.org
Anti-inflammatory Agents : A prominent class of sulfonamide-containing drugs includes selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib (B62257). openaccesspub.org In these molecules, the diarylheterocycle structure is key. One of the aryl rings is typically a p-sulfamoylphenyl group. The SAR for these agents indicates that the SO₂NH₂ group is crucial for binding to a specific hydrophilic side pocket within the COX-2 enzyme active site. The nature of the second phenyl ring and the central heterocyclic core (e.g., pyrazole (B372694) in Celecoxib) dictates the selectivity and potency.
Anti-resorptive Agents : Research has specifically identified biphenylsulfonamides as a novel class of potent inhibitors of osteoclastic bone resorption. nih.gov SAR studies on these derivatives revealed that substitutions on the biphenyl rings are critical for activity. For instance, a series of compounds with substitutions on the aromatic rings led to the development of a QSAR model that could accurately predict the potency of new analogues. nih.gov This research highlights that the biphenylsulfonamide core, which is the foundational structure of this compound, is a validated pharmacophore for developing agents that target bone diseases. nih.gov Acetazolamide, another sulfonamide, has also been shown to inhibit bone resorption. nih.gov
Enzyme Inhibitors : Sulfonamides are classic enzyme inhibitors, most famously as antibacterial agents that inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. msdmanuals.com Another major class of sulfonamide enzyme inhibitors targets carbonic anhydrases (CAs). The SAR for CA inhibitors demonstrates that an unsubstituted sulfonamide group (-SO₂NH₂) is generally required for high-affinity binding to the zinc ion in the enzyme's active site. The aromatic or heterocyclic ring attached to the sulfonamide group influences the potency and isoform selectivity of the inhibitor. nih.gov More recently, sulfonamide derivatives have been investigated as inhibitors for other enzymes, such as urease, where conjugation with other molecules like NSAIDs has produced potent inhibitors. mdpi.com
Molecular Mechanisms of Action and Target Identification
Investigation of Inflammatory Pathway Modulation
There is currently no available scientific evidence to suggest that 2-(4-Hydroxymethylphenyl)phenylsulfonamide modulates inflammatory pathways in the specific manners outlined below.
Inhibition of NF-κB Transcriptional Activity
No studies have been identified that investigate or demonstrate the ability of this compound to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB). The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory compounds. However, the role of this compound in this pathway has not been reported.
Blocking TNFα and/or IL-1 and/or RANKL-signalling Pathways
There is a lack of published research on the effects of this compound on the signaling pathways of Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 (IL-1), or Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL). These cytokines and their signaling pathways are pivotal in the propagation of inflammatory and bone resorption processes. While various compounds are known to interfere with these pathways, no such activity has been documented for this compound.
Enzyme Inhibition Studies
No data is available regarding the inhibitory potency or selectivity of this compound against any specific enzyme targets.
Characterization of Inhibitory Potency (e.g., IC50, Ki)
There are no published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound. These parameters are essential for quantifying the potency of an inhibitor against a specific enzyme or receptor. The absence of this data indicates that such characterization has not been performed or reported.
Below is an example of how such data would be presented if it were available:
| Enzyme Target | IC50 (nM) | Ki (nM) |
| Data Not Available | Data Not Available | Data Not Available |
Enzyme Selectivity Profiles
Without data on its inhibitory activity against a range of enzymes, it is not possible to construct an enzyme selectivity profile for this compound. A selectivity profile is crucial for understanding the specificity of a compound and its potential for off-target effects.
An illustrative table for an enzyme selectivity profile is provided below:
| Enzyme | Inhibition (%) at [X] µM |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on "this compound" that adheres to the precise molecular and cellular investigations outlined in your request.
Searches for this specific compound did not yield dedicated studies on its receptor ligand binding properties, including interactions with estrogen receptors. Furthermore, there is a lack of published research detailing its effects on cellular signaling cascades, influence on gene expression profiles, or the identification of its direct molecular targets using techniques such as affinity chromatography and proteomics.
While broader research exists on the synthesis and biological activities of various phenylsulfonamide derivatives, this information does not directly address the molecular mechanisms of action for the specific compound "this compound" as per your structured outline. Providing an article based on related but distinct compounds would be scientifically inaccurate and would not meet the stringent focus of your request.
Therefore, it is not possible to provide a scientifically rigorous and accurate article that fulfills the specific requirements of your outline at this time. Further research and publication on the biological activities of "this compound" would be necessary to address the detailed topics requested.
Lack of Genetic Knockdown/Knockout Studies on this compound Hinders Target Identification
Despite the growing interest in the pharmacological potential of sulfonamide derivatives, specific genetic knockdown or knockout studies to definitively identify the molecular targets of this compound have not been reported in publicly available scientific literature. This absence of crucial research limits the current understanding of its precise molecular mechanisms of action.
Genetic knockdown, often achieved using techniques like RNA interference (siRNA or shRNA), and gene knockout, utilizing methods such as CRISPR-Cas9, are powerful tools in molecular biology. These approaches allow researchers to reduce or eliminate the expression of a specific gene, and by observing the subsequent effects on cellular response to a compound, they can infer the role of that gene's protein product as a potential drug target.
While research exists on the broader class of phenylsulfonamides and related structures, this information cannot be directly extrapolated to this compound. For instance, studies on other sulfonamide-containing compounds have identified targets such as cyclooxygenase-2 (COX-2) and components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.com However, without specific genetic validation for this compound, its interaction with these or other potential targets remains speculative.
The typical workflow for such a study would involve:
Hypothesis Generation: Based on computational modeling, structural similarity to other drugs, or initial screening assays, a set of potential protein targets for this compound would be proposed.
Genetic Manipulation: In a relevant cell line, the genes corresponding to these potential targets would be individually knocked down or knocked out.
Phenotypic Analysis: The modified cells would then be treated with this compound. Researchers would assess whether the absence of the target protein alters the cellular response to the compound. For example, if a knockdown of a specific protein negates the cytotoxic effect of the compound, it strongly suggests that the protein is a necessary target for the compound's activity.
Biochemical Validation: Further biochemical assays would be conducted to confirm a direct interaction between the compound and the identified target protein.
The execution of such studies would be instrumental in providing a definitive understanding of how this compound exerts its biological effects. The data generated would be invaluable for guiding further drug development, including optimization of the compound's structure and predicting its therapeutic applications and potential side effects. The lack of this data represents a significant gap in the scientific knowledge surrounding this particular chemical entity.
Preclinical Biological Evaluation in Vitro and in Vivo Non Human Studies
Cell-Based Assays for Biological Activity
Anti-resorptive Activity in Osteoclastogenesis Models
No data is available on the anti-resorptive activity of 2-(4-Hydroxymethylphenyl)phenylsulfonamide in osteoclastogenesis models.
Anti-inflammatory Efficacy in Cellular Models (e.g., Macrophage J774 viability assay)
There is no information regarding the anti-inflammatory efficacy of this compound in cellular models such as the Macrophage J774 viability assay.
Inhibition of Cell Proliferation in Relevant Disease Models (e.g., Cancer Cell Lines)
Information on the ability of this compound to inhibit cell proliferation in cancer cell lines is not available in the public domain.
Modulation of Platelet Aggregation and Calcium Mobilization
No studies were found that investigated the modulatory effects of this compound on platelet aggregation or calcium mobilization.
Enzyme Assays
In Vitro Enzyme Activity Inhibition
There is no available data on the in vitro enzyme activity inhibition profile of this compound.
Table of Mentioned Compounds
Dose-Response Characterization
Currently, there is no publicly available scientific literature detailing the in vitro dose-response characterization of this compound. Studies that would typically define the concentration range over which this compound elicits a biological effect, identify the EC50 (half-maximal effective concentration), and establish the maximal effect have not been found in the public domain.
In Vivo Preclinical Models (Animal Studies - Excluding Clinical Human Data)
Comprehensive searches of scientific databases and literature have not yielded any specific in vivo preclinical studies for the compound this compound. Information regarding its efficacy, pharmacodynamics, and concentration-effect relationships in animal models is not available in the public record.
Efficacy in Disease Models (e.g., Bone Disease, Inflammatory Disorders, Cancer Xenografts)
There are no published studies on the efficacy of this compound in any animal models of disease, including but not limited to bone diseases, inflammatory disorders, or cancer xenografts.
Pharmacodynamics in Animal Models
No information is available regarding the pharmacodynamic properties of this compound in animal models. This includes a lack of data on the mechanism of action, target engagement, and the physiological and biochemical effects of the compound in a living organism.
Concentration-Effect Relationship in Animal Systems
Data establishing a relationship between the concentration of this compound in the body and its pharmacological effect in animal systems are not available in the reviewed literature.
Brain Accessibility and Blood-Brain Barrier Permeation Studies (if CNS-targeted)
There is no information to suggest that this compound is targeted for central nervous system (CNS) activity, and no studies on its ability to cross the blood-brain barrier have been published.
Ex Vivo Analysis of Tissue/Cellular Responses from Preclinical Models
In the absence of any in vivo preclinical studies, there are no subsequent ex vivo analyses of tissue or cellular responses to report for this compound.
Computational Chemistry and Rational Drug Design
Molecular Docking and Ligand-Protein Interaction Analysis
Elucidating Binding Modes with Proposed Targets
For instance, molecular docking simulations of various sulfonamide derivatives with target proteins like penicillin-binding protein 2X (PBP-2X) have been performed. rjb.ro In such studies, the sulfonamide moiety often acts as a key interacting group. The oxygen atoms of the sulfonyl group frequently form hydrogen bonds with backbone amide hydrogens or polar side chains of amino acids in the active site. The amide N-H of the sulfonamide can also act as a hydrogen bond donor.
In a hypothetical docking of 2-(4-Hydroxymethylphenyl)phenylsulfonamide into a target's active site, the hydroxymethyl group could serve as an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity. The two phenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
A study on sulfonamide derivatives as inhibitors of PBP-2X showed that the degree of interaction and the specific binding site can vary even with the same core structure, which is mainly attributed to the differences in their substituents. rjb.ro For example, certain derivatives showed hydrogen bond interactions that contribute to their inhibitory activity. rjb.ro
Table 1: Illustrative Potential Interactions of this compound with a Generic Protein Active Site
| Interaction Type | Ligand Group | Potential Interacting Residues |
| Hydrogen Bond | Sulfonyl (SO2) oxygens | Gly, Ser, Thr, Arg, Lys |
| Hydrogen Bond | Sulfonamide (NH) | Asp, Glu, Gln, Asn |
| Hydrogen Bond | Hydroxymethyl (OH) | Asp, Glu, Gln, Asn, Ser, Thr |
| Hydrophobic/π-π Stacking | Phenyl rings | Phe, Tyr, Trp, Leu, Val, Ile |
This table is illustrative and based on common interactions of the functional groups present in the molecule.
Prediction of Binding Affinities
Computational tools can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a predicted inhibition constant (Ki) or IC50 value. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher potency. scirp.org
While specific binding affinity data for this compound is not found in the search results, studies on other sulfonamides provide examples of such predictions. For instance, in a study of sulfonamide derivatives targeting acetylcholinesterase, binding energies were calculated using AutoDock Vina, with values ranging from -7.7 kcal/mol to -10.2 kcal/mol for different derivatives. scirp.org Another study on sulfonamide inhibitors of PBP-2X reported Glide scores, a measure of binding affinity, ranging from -6.63 to -7.47 kcal/mol. rjb.ro These values are often compared to a known reference compound to gauge the potential of the new derivatives. rjb.ro
Table 2: Example of Predicted Binding Affinities for Various Sulfonamide Derivatives Against Different Targets
| Compound Series | Target Protein | Predicted Binding Affinity Range (kcal/mol) | Computational Method |
| Sulfonamide Derivatives scirp.org | Acetylcholinesterase | -7.7 to -10.2 | AutoDock Vina |
| Sulfonamide Derivatives rjb.ro | Penicillin-Binding Protein 2X | -6.63 to -7.47 (Glide Score) | Schrödinger Suite |
| 2-substituted phenyl-2-oxo-ethylsulfonamides researchgate.netnih.gov | Botrytis cinerea protein (3wh1) | up to -8.5 | AutoDock Vina |
This table presents data for related sulfonamide compounds to illustrate the application of binding affinity prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ufv.br
Development of Predictive Models for Biological Activity
To develop a QSAR model, a dataset of compounds with known activities is required. The chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. ufv.brnih.gov
For a series of antifungal sulfonyl-containing compounds, a QSAR model was developed using the Genetic Function Algorithm (GFA). ufv.br The resulting model showed good statistical parameters (R² = 0.954, R²pred = 0.839), indicating its robustness and predictive power. ufv.br Similarly, both linear (MLR) and non-linear (Bayesian-regularized genetic neural network) QSAR models have been developed for N-hydroxy-alpha-phenylsulfonylacetamide derivatives as matrix metalloproteinase inhibitors. nih.gov
Identification of Descriptors Critical for Activity
A key outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity. nih.gov These descriptors provide insights into the structural features that are important for a compound's function.
In a QSAR study of antifungal sulfonamides, the selected model was based on descriptors that could be interpreted to understand the structure-activity relationship. ufv.br For matrix metalloproteinase inhibitors, 2D autocorrelation descriptors were used to encode molecular information, suggesting which atomic properties are relevant for the interaction with the enzyme's active site. nih.gov These descriptors can relate to properties like molecular shape, connectivity, electronegativity, and polarizability. nih.gov
Table 3: Examples of Descriptor Types Used in QSAR Models of Sulfonamide-Related Compounds
| Descriptor Category | Specific Examples | Relevance to Activity |
| Constitutional | Molecular Weight, Number of Rings | Size and general structure |
| Topological | Connectivity Indices (e.g., Chi indices) | Molecular branching and shape |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
| 2D Autocorrelation | Descriptors encoding atomic properties | Spatial distribution of properties |
This table provides examples of descriptor types that are commonly employed in QSAR studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. pku.edu.cn An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. researchgate.net
For a compound like this compound, MD simulations could be used to:
Assess the stability of the binding mode predicted by molecular docking.
Analyze the flexibility of the ligand within the binding site.
Investigate the role of water molecules in mediating protein-ligand interactions.
Calculate the free energy of binding, which is a more rigorous prediction of binding affinity than docking scores.
Studies on related systems, such as the unbinding of phenylsulfonamide from carbonic anhydrase II, have utilized MD simulations to investigate the dynamic interactions during the process. pku.edu.cn In other work, MD simulations have been used to develop and validate force fields for alkylsulfonic acids, which is a prerequisite for accurate simulations of larger molecules containing this functional group. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and provide a more realistic picture of the molecular recognition process in a physiological environment. mdpi.com
Conformational Sampling and Stability
The three-dimensional conformation of a molecule is critical to its biological activity, influencing how it interacts with its target receptor. For diaryl sulfonamides like this compound, the rotational freedom around the sulfur-carbon and sulfur-nitrogen bonds allows the molecule to adopt various spatial arrangements, or conformations. Computational chemistry provides powerful tools to explore this conformational landscape, identifying the most stable, low-energy conformations that are likely to be biologically relevant.
Conformational sampling methods, such as molecular dynamics (MD) simulations and de novo techniques, are employed to generate a representative ensemble of molecular structures. nih.gov MD simulations, for instance, calculate the trajectory of atoms over time, revealing the dynamic nature of the molecule and the accessible conformations. nih.gov De novo methods, on the other hand, build structures from scratch, exploring a wide range of possibilities. nih.gov The stability of each conformation is then assessed based on its calculated potential energy, with lower energy structures being more stable. For sulfonamides, factors such as intramolecular hydrogen bonding can significantly influence conformational preference and stability. nih.gov The geometric structure of sulfa drugs is a key determinant of their biological reactivity as it affects binding to the target receptor. nih.gov
| Aspect of Conformational Analysis | Description | Relevance to this compound |
| Rotational Barriers | The energy required to rotate around specific bonds, such as the S-C and S-N bonds in the sulfonamide core. | Determines the flexibility of the molecule and the ease of interconversion between different conformers. |
| Torsional Angles | The dihedral angles defining the spatial relationship between the two phenyl rings. | Critical for defining the overall shape of the molecule and its fit within a protein's binding pocket. |
| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces. | Can stabilize certain conformations over others, influencing the predominant shape of the molecule in solution. |
| Solvent Effects | The influence of the surrounding solvent (e.g., water) on conformational preference. | The aqueous environment of biological systems can impact which conformations are most stable. |
Protein-Ligand Dynamics
Understanding the dynamic interplay between a ligand and its protein target is fundamental to rational drug design. Molecular dynamics (MD) simulations are a powerful computational tool for this purpose, providing a detailed, atomistic view of the binding process and the stability of the resulting protein-ligand complex over time. nih.govnih.gov These simulations can reveal the specific interactions that anchor the ligand in the binding site and contribute to its affinity. nih.govnih.gov
For sulfonamide-containing ligands, several key interactions are frequently observed. The sulfonamide oxygens are often a crucial binding motif, capable of forming hydrogen bonds with backbone or side-chain residues of the protein. nih.govacs.org Furthermore, they can participate in less common but significant CH···O=S interactions with the protein. nih.govacs.org The FK506-binding protein 12 (FKBP12) is a well-studied model system for understanding sulfonamide-protein interactions. nih.govacs.org Studies with FKBP12 have highlighted the importance of these interactions in the stable binding of sulfonamide ligands. nih.govacs.org MD simulations can also shed light on the role of water molecules in mediating protein-ligand interactions and can help to predict the binding free energy of a ligand, a key indicator of its potency. The stability of the inhibitor-protein complex can be further confirmed through molecular dynamics simulation studies. nih.govnih.gov
| Type of Interaction | Description | Example in Sulfonamide-Protein Complexes |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The sulfonamide SO₂ group and the NH group are common hydrogen bond donors and acceptors, interacting with polar residues in the protein's active site. researchgate.net |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The phenyl rings of this compound can interact with nonpolar amino acid residues in the binding pocket. nih.gov |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity of the ligand for the protein. |
| CH···O=S Interactions | An unconventional hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor to a sulfonamide oxygen. | Observed to be a highly conserved binding motif for sulfonamides in some proteins like FKBP12. nih.govacs.org |
De Novo Drug Design Strategies Based on Sulfonamide Scaffolds
De novo drug design aims to create novel molecules with desired biological activity from the ground up, based on the structure of the target receptor or a known pharmacophore. nih.gov The sulfonamide group is a highly valued scaffold in medicinal chemistry and drug discovery, appearing in a significant percentage of FDA-approved drugs. nih.govacs.orgcitedrive.comnih.gov Its versatility and favorable physicochemical properties make it an excellent starting point for de novo design strategies. citedrive.comnih.gov
There are two primary approaches to de novo design:
Atom-based methods: These start with a single atom or a small seed and incrementally add atoms to grow a molecule within the constraints of the protein's active site. nih.gov
Fragment-based methods: This approach assembles larger molecular fragments, which can include the sulfonamide scaffold itself, in a combinatorial fashion to generate new molecular entities.
Ligand-based design is a cost-effective strategy that involves creating new therapeutic molecules based on the structural and functional properties of existing drugs. nih.gov Numerous studies have focused on developing novel sulfonamide derivatives by optimizing known sulfonamide scaffolds to enhance biological activity. nih.gov The goal is to explore a broader chemical space and design compounds with novel intellectual property. nih.gov
| De Novo Design Strategy | Description | Application with Sulfonamide Scaffold |
| Structure-Based Growing | A seed fragment (e.g., a phenylsulfonamide) is placed in the active site, and new fragments are added to extend the molecule and form favorable interactions with the protein. | The phenyl rings and hydroxymethyl group of this compound can be systematically modified or extended to probe different sub-pockets of the target protein. |
| Fragment Linking | Two or more fragments that bind to adjacent sites in the protein are identified and then connected by a linker. | A sulfonamide-containing fragment could be linked to another fragment that binds in a nearby pocket to create a more potent inhibitor. |
| Scaffold Hopping | The core scaffold of a known ligand is replaced with a different, isosteric scaffold while retaining the key binding interactions. | The diarylsulfonamide core could be replaced with other chemical groups that maintain the same 3D orientation of the key interacting moieties. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding human data)
Computational models are invaluable in the early stages of drug discovery for predicting the ADME properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles before costly synthesis and testing. nih.gov
Permeability Prediction
The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral bioavailability. In silico models are widely used to predict this property. A common approach is to develop Quantitative Structure-Property Relationship (QSPR) models based on data from in vitro Caco-2 cell permeability assays. nih.govresearchgate.net The Caco-2 cell line is considered the "gold standard" for in vitro prediction of intestinal drug permeability. nih.gov
These models use calculated molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area) to predict the permeability of new compounds. For sulfonamides, properties like lipophilicity and the number of rotatable bonds are important predictors of permeability. For instance, increasing the polarity of a compound can sometimes improve its pharmacological properties. acs.org Conversely, more lipophilic prodrugs of some compounds have been shown to be more permeable. nih.gov The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, and computational models can help classify new sulfonamide derivatives within this system. rsc.org
| Predicted Permeability Parameter | Typical Computational Value Range for Orally Bioavailable Drugs | Significance |
| Caco-2 Permeability (Papp) | High: > 8 x 10⁻⁶ cm/s | Indicates good potential for absorption across the intestinal wall. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | A measure of the polar surface area of a molecule, which correlates with its ability to permeate cell membranes. |
| Number of Rotatable Bonds | ≤ 7 | Relates to molecular flexibility; less flexible molecules are often more permeable. |
Metabolic Hotspot Identification
Metabolism, primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, is a major determinant of a drug's half-life and can sometimes lead to the formation of toxic metabolites. acs.orgnih.gov Computational tools can predict "metabolic hotspots," which are the sites on a molecule most susceptible to metabolic transformation.
For sulfonamides, common metabolic pathways include N-acetylation and aromatic hydroxylation. researchgate.net For example, hydroxylation of the central amine group can initiate a series of metabolic processes for sulfonamide antibiotics. acs.orgnih.gov Computational models analyze the electronic properties and accessibility of different atoms in the molecule to predict which sites are most likely to be oxidized by CYP450 enzymes. This information is crucial for designing molecules that are more resistant to metabolism, thereby improving their pharmacokinetic profile.
| Metabolic Reaction | Description | Potential Site on this compound |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to one of the phenyl rings. | The unsubstituted phenyl ring or the hydroxymethyl-substituted phenyl ring. |
| N-Acetylation | Addition of an acetyl group to the sulfonamide nitrogen. | The nitrogen atom of the sulfonamide group. |
| Oxidation of Hydroxymethyl Group | The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. | The -CH₂OH group on the phenyl ring. |
| Glucuronide Conjugation | Attachment of a glucuronic acid moiety, often to a hydroxyl group. | The hydroxyl group of the hydroxymethyl substituent. researchgate.net |
Computational Approaches for Predicting In Vivo Formation of Metabolites
Beyond simply identifying hotspots, computational approaches can predict the actual structures of metabolites formed in vivo. This often involves a synergistic approach combining quantum mechanical calculations with knowledge-based systems. acs.orgnih.gov
Density Functional Theory (DFT) computations can be used to calculate the activation energies for different potential metabolic reactions, providing a quantitative prediction of the most likely metabolic pathways. acs.orgnih.gov These computational predictions can then be validated and refined through in vitro experiments using liver microsomes or other enzyme preparations. This synergy between computation and experimentation allows for a more accurate and comprehensive mapping of a compound's metabolic profile, helping to avoid wasteful experimental screening and to identify potential issues with metabolite-driven toxicity early in the drug discovery process. acs.orgnih.gov
| Computational Method | Description | Application in Metabolite Prediction |
| Quantum Mechanics (e.g., DFT) | Calculates the electronic structure and reactivity of a molecule. | Used to determine the energetic feasibility of different metabolic reactions (e.g., oxidation, hydrolysis). acs.orgnih.gov |
| Molecular Docking | Predicts the binding orientation of a molecule within the active site of a metabolic enzyme like CYP450. | Helps to identify which parts of the molecule are accessible to the enzyme's catalytic center. nih.gov |
| Rule-Based Systems | Use a database of known metabolic transformations to predict the metabolites of a new compound. | Can quickly generate a list of plausible metabolites based on the chemical structure of the parent compound. |
| Machine Learning Models | Trained on large datasets of known drug metabolism to predict the metabolic fate of new compounds. | Can identify complex patterns and relationships that are not captured by simpler rule-based systems. researchgate.net |
Metabolism and Pharmacokinetics in Preclinical Systems
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. springernature.comresearchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netlabcorp.com
For celecoxib (B62257), in vitro studies using human liver microsomes have been crucial in elucidating its metabolic fate. These studies have shown that the metabolism of celecoxib, specifically its methyl hydroxylation, is significantly influenced by the genetic polymorphisms of the CYP2C9 enzyme. nih.gov When compared to the wild-type CYP2C91, recombinant CYP2C92 and CYP2C9*3 variants exhibited a reduced Vmax/Km ratio for celecoxib methyl hydroxylation by 34% and 90%, respectively. nih.gov This suggests that individuals with these genetic variants may metabolize the drug more slowly. nih.govclinpgx.org The changes were primarily due to a decrease in the maximum velocity (Vmax) of the reaction with minimal alteration in the Michaelis constant (Km). nih.gov
Further investigations with hepatocytes from various species, including rats, dogs, monkeys, and humans, have confirmed the metabolic patterns observed in microsomes and correlated well with in vivo findings. researchgate.net The use of cryopreserved hepatocytes offers a convenient and reliable model for these assessments. researchgate.net Studies with CYP-overexpressing hepatoblastoma cell lines (HepG2) have also been employed to investigate the specific contribution of different CYP isoforms to the metabolism of celecoxib derivatives, with HepG2 CYP2C19 showing significant metabolic turnover. nih.gov
Interactive Data Table: In Vitro Metabolic Stability of Celecoxib in Human Liver Microsomes with Different CYP2C9 Genotypes
| CYP2C9 Genotype | Vmax/Km Ratio Reduction (Compared to CYP2C91) | Primary Kinetic Change |
| CYP2C92 | 34% | Decrease in Vmax |
| CYP2C93 | 90% | Decrease in Vmax |
| CYP2C91/2 | 47% | Decrease in Vmax |
| CYP2C91/*3 | 59% | Decrease in Vmax |
Identification of Preclinical Metabolites
The identification of metabolites is essential for understanding the complete disposition of a drug candidate. For celecoxib, three primary metabolites have been identified in human plasma: a primary alcohol (hydroxycelecoxib), a carboxylic acid (carboxycelecoxib), and a glucuronide conjugate. drugbank.com These metabolites are considered pharmacologically inactive in terms of COX enzyme inhibition. drugbank.comclinpgx.org
The metabolic transformation of celecoxib in preclinical systems proceeds through a defined oxidative pathway. nih.govresearchgate.net The initial and primary metabolic step is the oxidation of the methyl group on the p-tolyl moiety to a hydroxymethyl group, forming hydroxycelecoxib. nih.govclinpgx.orgnih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. nih.govclinpgx.org
Following this initial oxidation, the hydroxymethyl group is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to a carboxylic acid, resulting in the formation of carboxycelecoxib. nih.govclinpgx.org Subsequently, this carboxylic acid metabolite can undergo phase II conjugation with glucuronic acid to form an acyl glucuronide. researchgate.net Glucuronide conjugates of the hydroxymethyl metabolite have also been observed. nih.gov No C-N bond cleavage has been reported as a significant metabolic pathway for celecoxib.
Interactive Data Table: Major Metabolic Pathways and Metabolites of Celecoxib
| Metabolic Pathway | Enzyme(s) Involved | Metabolite(s) Formed |
| Methyl Hydroxylation | CYP2C9 (major), CYP3A4 (minor) | Hydroxycelecoxib |
| Oxidation | Alcohol Dehydrogenase (ADH1, ADH2) | Carboxycelecoxib |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxycelecoxib-glucuronide, Hydroxycelecoxib-glucuronide |
In Vivo Preclinical Pharmacokinetics (Non-Human Species)
In vivo pharmacokinetic studies in animal models provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.
Following oral administration in rats and dogs, celecoxib is rapidly absorbed. nih.govualberta.ca In dogs, when administered as a solution, peak plasma concentrations are reached within approximately one hour. nih.gov The absorption is delayed when given as a solid, suggesting that dissolution can be a rate-limiting step for absorption. nih.gov The absolute bioavailability in dogs was found to be higher when administered as a solution (64-88%) compared to a capsule (22-40%). nih.gov Food can significantly impact absorption in dogs, increasing the systemic exposure by 3- to 5-fold when given in a capsule. nih.gov
Celecoxib exhibits wide distribution into various tissues. drugbank.com In rats, after oral administration of radiolabeled celecoxib, radioactivity was well-distributed, with the highest concentrations found in the gastrointestinal tract. nih.gov The apparent volume of distribution at steady state (Vss/F) in healthy human subjects is approximately 429 L, indicating extensive tissue distribution. drugbank.com Celecoxib is highly protein-bound (around 97%), primarily to albumin. drugbank.com
Celecoxib is extensively metabolized, with very little of the unchanged drug being eliminated in preclinical species. nih.govnih.gov In rats, after intravenous administration of radiolabeled celecoxib, less than 2% of the dose was eliminated as the unchanged compound. nih.gov The primary route of excretion of metabolites is through the feces. nih.govnih.gov In male and female rats, approximately 91% of the radioactive dose was recovered in the feces, with about 10% in the urine. nih.gov The major radioactive components in the feces were unchanged celecoxib and its carboxylic acid metabolite. nih.gov
The terminal half-life of celecoxib in control rats was found to be approximately 2.8 hours. ualberta.caualberta.ca
Interactive Data Table: Key Preclinical Pharmacokinetic Parameters of Celecoxib in Rats
| Parameter | Value | Species/Model |
| Oral Bioavailability | 59% | Male Sprague-Dawley Rat |
| Terminal Half-life (t½) | 2.8 ± 0.7 h | Male Sprague-Dawley Rat |
| Volume of Distribution (Vd) | 2.3 ± 0.6 L/kg | Male Sprague-Dawley Rat |
| Primary Route of Excretion | Feces | Rat |
| Fecal Excretion (% of dose) | ~91% | Rat |
| Urinary Excretion (% of dose) | ~10% | Rat |
The potential for drug-drug interactions (DDIs) is a significant consideration in drug development. Given that celecoxib is primarily metabolized by CYP2C9 and is also an inhibitor of CYP2D6, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.govclinpgx.orgresearchgate.net
Preclinical studies have supported the evaluation of these potential DDIs. researchgate.net For instance, co-administration with a potent CYP2C9 inhibitor like fluconazole (B54011) would be expected to increase celecoxib exposure. researchgate.net Conversely, inducers of CYP2C9 could decrease its plasma concentrations. As an inhibitor of CYP2D6, celecoxib has the potential to increase the plasma levels of drugs metabolized by this enzyme, such as metoprolol. researchgate.net Preclinical DDI studies are essential to predict and mitigate such risks in clinical settings. fda.gov
Future Directions and Translational Research Preclinical Scope
Optimization Strategies for Enhanced Potency and Selectivity
A primary focus of preclinical research on sulfonamide analogs is the enhancement of their potency and selectivity towards their biological targets. This is crucial for maximizing therapeutic efficacy while minimizing off-target effects. researchgate.net Strategies often involve systematic structural modifications and the application of computational modeling.
One common approach is the modification of the sulfonamide core and its substituents to improve interactions with the target protein. For instance, in the development of selective NaV1.7 inhibitors for pain, optimization of bicyclic heteroarylsulfonamides led to atropisomeric quinolinone sulfonamides with nanomolar potency and high selectivity over other sodium channel isoforms. nih.gov This was achieved through modifications that optimized metabolic and pharmacokinetic properties. nih.gov
Another strategy involves capping the sulfonamide nitrogen. In the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, methylating the sulfonamide nitrogen of a lead compound significantly enhanced brain penetration without compromising potency. nih.gov This highlights how subtle modifications can dramatically alter the pharmacokinetic profile of a sulfonamide analog. nih.gov
| Optimization Strategy | Example Compound Series | Observed Improvement | Reference |
| Atropisomeric Quinolinone Sulfonamides | AM-0466 | Nanomolar inhibition of NaV1.7 and high selectivity | nih.gov |
| Sulfonamide Nitrogen Capping | Pyrazole (B372694) Sulfonamides | Enhanced brain penetration | nih.gov |
| Introduction of Flexible Linkers | Pyrazole Sulfonamides | Improved selectivity | nih.gov |
| Hydroxymethyl Substitution | Antofine derivative | Improved solubility | acs.org |
Exploration of Novel Therapeutic Indications
The versatility of the sulfonamide scaffold allows for its exploration in a wide range of therapeutic areas beyond its traditional use as an antimicrobial agent. ajchem-b.com Preclinical research is actively investigating novel applications for sulfonamide derivatives.
Anti-cancer Agents: Sulfonamide analogs are being designed as potent antitumor agents. acs.org For example, methanesulfonamide (B31651) analogs of the natural alkaloids antofine and cryptopleurine (B1669640) have shown enhanced growth inhibition of human cancer cells. acs.org One such analog demonstrated improved bioavailability and significant antitumor activity, suggesting its promise as a new anticancer agent. acs.org Novel sulfonamides have also been identified as potent activators of tumor pyruvate (B1213749) kinase M2 (PKM2), a protein critical in lung cancer, leading to apoptosis and cell cycle arrest in cancer cells. rsc.org
Antidiabetic Agents: New sulfonamide derivatives are being investigated as multitarget antidiabetic agents. nih.gov Researchers have designed and synthesized derivatives that show excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govrsc.org Some of these compounds were found to be more potent than the established drug acarbose. nih.govrsc.org
Anti-inflammatory and Neuropathic Pain Agents: The anti-inflammatory potential of sulfonamides is an area of active research. ajchem-b.com Derivatives are being studied for conditions like arthritis and inflammatory bowel disease. ajchem-b.com Furthermore, the development of selective NaV1.7 inhibitors with a sulfonamide structure highlights their potential in treating chronic pain and pruritus. nih.gov
Antiviral and Other Indications: The therapeutic reach of sulfonamides extends to viral infections, glaucoma, and cardiovascular disorders. researchgate.netresearchgate.net For instance, sulfonamides have been explored for their ability to inhibit carbonic anhydrase, an enzyme implicated in glaucoma. ajchem-b.comresearchgate.net
Development of Advanced Preclinical Models
To better predict the clinical success of novel sulfonamide analogs, the development of more sophisticated preclinical models is essential. These models aim to provide a more accurate representation of human disease and drug response.
For neurodegenerative diseases and pain, the use of human induced pluripotent stem cell (iPSC)-derived neurons allows for the testing of compounds on human-relevant targets in a dish. For infectious diseases, advanced models that better mimic the host-pathogen interaction are being developed. This includes the use of organoid models and humanized mouse models.
In the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly common. These models better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts. For example, the evaluation of β-phenylalanine derivatives containing a sulfonamide moiety in drug-sensitive and multidrug-resistant small cell lung cancer cell lines (H69 and H69AR) provides a more nuanced understanding of their potential efficacy. mdpi.com
Mechanistic Studies to Deepen Understanding of Target Engagement
A thorough understanding of how a drug molecule interacts with its target is fundamental for rational drug design. Mechanistic studies for sulfonamide analogs employ a variety of biophysical and computational techniques.
X-ray crystallography provides atomic-level insights into the binding mode of a sulfonamide inhibitor within the active site of its target enzyme. For example, the crystal structure of a pyrazole sulfonamide bound to AfNMT confirmed the binding mode and informed further optimization efforts. nih.gov
Molecular docking simulations are used to predict the binding affinity and orientation of novel sulfonamide analogs. nih.govresearchgate.net These in silico methods help in prioritizing compounds for synthesis and biological testing. nih.gov For instance, molecular docking studies of sulfonamide analogs with dihydropteroate (B1496061) synthase (DHPS) helped to rationalize their antibacterial activity. nih.gov
Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of drug-target interactions, providing crucial data for establishing structure-activity relationships (SAR).
Design of Next-Generation Sulfonamide Analogues with Improved Preclinical Profiles
Improving Drug-like Properties: A key goal is to enhance the "drug-likeness" of sulfonamide candidates. This includes optimizing properties like solubility, permeability, and metabolic stability to ensure that the compound can reach its target in the body and have a suitable duration of action. acs.org For example, introducing a hydroxymethyl substituent into an antofine derivative significantly improved its solubility. acs.org
Hybrid Molecules: A promising strategy is the creation of hybrid molecules that combine a sulfonamide scaffold with another pharmacophore to achieve dual or synergistic activity. tandfonline.com This approach has been explored for developing novel antibacterial agents. tandfonline.com
The following table summarizes some key considerations in the design of next-generation sulfonamide analogs:
| Design Consideration | Objective | Example Approach | Reference |
| Metabolic Stability | Reduce clearance, improve half-life | Modification of metabolically liable sites | nih.gov |
| Bioavailability | Enhance oral absorption | Introduction of polar groups | acs.org |
| Target Selectivity | Minimize off-target effects | Structure-based design using crystallography | nih.gov |
| Novel Mechanisms of Action | Overcome drug resistance | Hybridization with other bioactive scaffolds | tandfonline.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Hydroxymethylphenyl)phenylsulfonamide and its derivatives?
- Methodological Answer : The synthesis typically involves sulfonylation of a hydroxymethyl-substituted benzene precursor. For example, a related compound, N-(4-hydroxyphenyl)benzenesulfonamide, was synthesized via reaction of 4-aminophenol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) . Key steps include:
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
- Characterization : Confirmed via X-ray crystallography to resolve hydrogen bonding networks (N–H⋯O and O–H⋯O interactions) .
- Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C) to minimize side products.
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O–H stretches (~3300 cm⁻¹) .
- NMR : Use NMR to identify aromatic protons (δ 6.8–7.8 ppm) and hydroxymethyl (–CHOH) protons (δ 4.5–4.7 ppm). NMR resolves sulfonamide sulfur-linked carbons (~140 ppm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against carbonic anhydrase II (CA-II) using stopped-flow CO hydration assay. IC values <10 µM indicate potent inhibition .
- Receptor Binding : Radioligand displacement assays (e.g., hTRPV1) with -resiniferatoxin. Ki values <100 nM suggest high affinity .
- Cell-Based Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. EC values <50 µM warrant further study .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize receptor affinity in phenylsulfonamide derivatives?
- Methodological Answer :
- Substituent Variation :
- N-Alkylation : Tertiary sulfonamides (e.g., N-benzyl) enhance hydrophobic interactions, increasing hTRPV1 binding affinity (Ki = 1.99 nM vs. 8.2 nM for secondary analogs) .
- Steric Effects : Bulky groups (e.g., cyclohexylmethyl) improve antagonism (Ki(ant) = 5.9 nM) by filling hydrophobic pockets .
- Stereochemistry : Enantiomers (e.g., S-isomer 12S) show 5-fold higher affinity (Ki = 0.54 nM) due to optimal fit in chiral binding sites .
- Data Table :
| Derivative | R Group | Ki (nM) | Ki(ant) (nM) |
|---|---|---|---|
| 7 | Methyl | 8.2 | 15.2 |
| 12 | Benzyl | 1.99 | 5.9 |
| 12S | S-Benzyl | 0.54 | 1.81 |
Q. What computational strategies elucidate binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Force Fields : AMBER or CHARMM to model sulfonamide unbinding from CA-II. Analyze hydrogen bond lifetimes (<100 ps) and binding free energy (ΔG = −30 kcal/mol) .
- Docking Studies :
- Receptor Preparation : Homology model hTRPV1 (PDB: 3J5Q) with AutoDock Vina. Grid box centered on Phe587/Phe591 hydrophobic pocket .
- Key Interactions : π-π stacking with Phe587 and van der Waals contacts with Leu515 explain 10-fold affinity increase in derivative 12 .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding (e.g., ΔΔG = −2.1 kcal/mol for benzyl vs. methyl) .
Q. How can contradictory biological activity data across sulfonamide derivatives be resolved?
- Methodological Answer :
- Systematic Variability Analysis :
- Assay Conditions : Control pH (7.4 vs. 6.5) and ionic strength (e.g., 150 mM NaCl), which affect CA-II inhibition .
- Metabolic Stability : Test liver microsome stability (t >30 min) to rule out false negatives due to rapid degradation .
- Statistical Modeling :
- Multivariate Regression : Correlate logP, polar surface area, and steric bulk with IC (R >0.85) .
- Orthogonal Assays : Confirm hTRPV1 antagonism via calcium imaging (ED = 15.6 mpk in formalin pain model) .
Q. What role does the phenylsulfonamide moiety play in subcellular targeting?
- Methodological Answer :
- Golgi Apparatus Targeting :
- Probe Design : Conjugate phenylsulfonamide to naphthalimide fluorophores (e.g., Rd-Golgi). Validate colocalization (Pearson’s coefficient >0.95) with Golgi-Tracker Red .
- Advantages : Superior to peptide tags due to synthetic simplicity and long-term retention (>24 hr) .
- Mechanistic Insight : Hydrophobic interactions with Golgi membrane proteins (e.g., GRASP55) enable accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
